molecular formula C10H8Br2F2O3 B1409847 Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate CAS No. 1805473-61-3

Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate

Cat. No.: B1409847
CAS No.: 1805473-61-3
M. Wt: 373.97 g/mol
InChI Key: QIXCIMYVPCBKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate can be compared with other similar compounds, such as:

  • Methyl 2,5-dibromo-3-methoxyphenylacetate
  • Methyl 2,5-dibromo-3-(trifluoromethoxy)phenylacetate

These compounds share similar structural features but differ in the substituents on the aromatic ring. The presence of different substituents can influence the chemical reactivity and applications of these compounds, highlighting the uniqueness of this compound .

Properties

IUPAC Name

methyl 2-[2,5-dibromo-3-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O3/c1-16-8(15)3-5-2-6(11)4-7(9(5)12)17-10(13)14/h2,4,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXCIMYVPCBKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)Br)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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